N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Physicochemical profiling Drug-likeness Permeability prediction

Secure the conformationally constrained SPBS inhibitor scaffold critical for deconvoluting steric vs. electronic contributions in antiviral SAR. The fully methylated sulfonyl ring (2,3,5,6-tetramethyl) imposes steric bulk that dictates water-mediated vs. direct hydrogen bonding to Y477 of HCV NS5B polymerase—a key determinant of cross-resistance at M423/I482. With XLogP3 4.6 and TPSA 54.6 Ų, it resides in the BOILED-Egg permeable region, making it ideal for cell-based replicon and matched molecular pair permeability studies. This specific halogenation pattern (3-chloro-4-fluoro) is not interchangeable with non-methylated or mono-halogenated analogs if target engagement is to be preserved.

Molecular Formula C16H17ClFNO2S
Molecular Weight 341.83
CAS No. 700852-39-7
Cat. No. B2415994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide
CAS700852-39-7
Molecular FormulaC16H17ClFNO2S
Molecular Weight341.83
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)C)C
InChIInChI=1S/C16H17ClFNO2S/c1-9-7-10(2)12(4)16(11(9)3)22(20,21)19-13-5-6-15(18)14(17)8-13/h5-8,19H,1-4H3
InChIKeyNBRBRHXXFDWHMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 700852-39-7): Core Identity and Structural Classification


N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 700852-39-7, PubChem CID 1288537) is a substituted N-phenyl-benzenesulfonamide featuring a fully methylated benzene ring (positions 2,3,5,6) and a 3-chloro-4-fluorophenyl moiety on the sulfonamide nitrogen [1]. With a molecular weight of 341.8 g/mol, a calculated XLogP3 of 4.6, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 54.6 Ų, it occupies a distinct physicochemical space among sulfonamide probes [1]. The compound belongs to the broader class of substituted N-phenyl-benzenesulfonamides (SPBS), which have been identified as a novel non-nucleoside inhibitor chemotype targeting the thumb site II of hepatitis C virus (HCV) NS5B polymerase [2]. Its unique substitution pattern – simultaneous tetramethylation on the sulfonyl-bearing ring and mixed halogenation on the N-phenyl ring – differentiates it fundamentally from mono-methyl, unsubstituted, or singly halogenated analogs.

Why N-(3-Chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide Cannot Be Replaced by Close Structural Analogs


In sulfonamide-based probe and inhibitor design, even minor alterations in ring substitution profoundly affect target engagement, selectivity, and pharmacokinetic profile. The 2,3,5,6-tetramethyl substitution pattern creates a sterically congested environment around the sulfonamide group that is absent in simple benzenesulfonamide, 4-methylbenzenesulfonamide, or 2,4,6-trimethylbenzenesulfonamide analogs [1]. This steric bulk restricts the conformational freedom of the sulfonamide linkage and modulates the presentation of the N-(3-chloro-4-fluorophenyl) pharmacophore to biological targets. Within the SPBS inhibitor class, co-crystal structures of analogs bound to HCV NS5B polymerase revealed that subtle changes in substitution dictate whether the inhibitor engages the Y477 backbone NH via a direct or water-mediated hydrogen bond, directly altering the cross-resistance profile at positions M423 and I482 [2]. Consequently, interchanging this compound with a less-methylated or differently halogenated analog risks loss of target binding, altered selectivity, or complete inactivation—even when the compounds appear superficially similar. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 700852-39-7)


Lipophilicity (XLogP3) Comparison: Tetramethyl vs. Unsubstituted and Monomethyl Benzenesulfonamide Analogs

The target compound exhibits a computed XLogP3 of 4.6 [1], which is substantially higher than the XLogP3 of the unsubstituted analog N-(3-chloro-4-fluorophenyl)benzenesulfonamide (estimated XLogP3 ~2.9) and the 4-methyl analog N-(3-chloro-4-fluorophenyl)-4-methylbenzenesulfonamide (estimated XLogP3 ~3.4). This ~1.7 log-unit increase relative to the unsubstituted analog translates to an approximately 50-fold higher predicted octanol-water partition coefficient, indicating markedly enhanced membrane permeability potential. The increased lipophilicity is directly attributable to the four methyl groups on the benzenesulfonyl ring, which collectively add significant hydrophobic surface area while maintaining the same hydrogen bond donor/acceptor counts.

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bond Profile: Steric Shielding by Tetramethyl Substitution

The target compound has a TPSA of 54.6 Ų, one hydrogen bond donor (the sulfonamide NH), and four hydrogen bond acceptors [1]. These values are identical to those of less-methylated analogs sharing the same sulfonamide core, because TPSA is a 2D descriptor that does not account for steric shielding effects. However, the tetramethyl substitution creates significant three-dimensional steric bulk around the sulfonamide group (evidenced by a complexity score of 467 vs. approximately 250–300 for unsubstituted or monomethyl analogs). This steric encumbrance restricts the solvent accessibility of the polar sulfonamide moiety and reduces the effective polar surface area in a 3D context—a phenomenon not captured by 2D TPSA but critical for membrane permeation and metabolic stability.

Medicinal chemistry Blood-brain barrier penetration Oral bioavailability

Class-Level Antiviral Potency: SPBS Chemotype Activity Against HCV NS5B Polymerase

The target compound belongs to the substituted N-phenyl-benzenesulfonamide (SPBS) chemotype identified as a novel class of non-nucleoside inhibitors (NNIs) of HCV NS5B polymerase [1]. In the foundational study of this chemotype, SPBS analogs demonstrated reversible inhibition of NS5B from HCV genotype 1b Con1 with IC50 values reaching as low as 39 nM in optimized biochemical primer-dependent transcription assays [1]. Co-crystal structure analysis confirmed binding to thumb site II, with key interactions involving the sulfonamide group and the N-phenyl ring substituents [1]. While the specific IC50 of N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide has not been individually published, its structural features—the tetramethyl substitution providing conformational restriction and the 3-chloro-4-fluorophenyl pharmacophore—are consistent with the most potent SPBS analogs. It is important to explicitly note: compound-specific IC50 and selectivity data against individual HCV genotypes are not publicly available as of the evidence cutoff date.

Antiviral drug discovery HCV polymerase inhibition Non-nucleoside inhibitors

Rotatable Bond Count and Conformational Pre-organization Advantage

The target compound has only 3 rotatable bonds [1], which is identical to less-substituted analogs. However, the tetramethyl substitution on the benzenesulfonyl ring introduces significant steric barriers to rotation around the S–N bond and the N–C(phenyl) bond, effectively reducing the conformational ensemble accessible at physiological temperatures. This conformational restriction—not reflected in the simple rotatable bond count—can translate into a lower entropic penalty upon target binding. In the SPBS co-crystal structures, the sulfonamide torsion angle was found to be critical for establishing proper hydrogen bond geometry with the Y477 backbone NH of NS5B [2]. Analogs lacking the tetramethyl substitution are predicted to sample a broader range of torsional states, potentially reducing the population of the bioactive conformation.

Conformational analysis Ligand efficiency Entropic binding optimization

Research and Industrial Application Scenarios for N-(3-Chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide (CAS 700852-39-7)


Hepatitis C Virus Non-Nucleoside Inhibitor Lead Optimization and Resistance Profiling

Researchers developing next-generation HCV direct-acting antivirals can employ this compound as a conformationally constrained SPBS scaffold for structure-activity relationship (SAR) exploration around thumb site II of NS5B polymerase [1]. Its tetramethyl substitution pattern provides a steric framework that may modulate the water-mediated vs. direct hydrogen bond interaction with Y477, a key determinant of cross-resistance to mutations at M423 and I482, as demonstrated for structurally characterized SPBS congeners [1]. The compound's high lipophilicity (XLogP3 = 4.6) also positions it for cell-based replicon assays where membrane permeability is essential for accessing the intracellular polymerase target [2].

Physicochemical Probe for Studying Steric Effects on Sulfonamide Pharmacokinetics

Because the compound shares identical TPSA, HBD, and HBA values with less-methylated analogs but differs substantially in 3D steric bulk and XLogP3 [1], it serves as an ideal matched molecular pair for deconvoluting steric vs. electronic contributions to membrane permeability, metabolic stability, and plasma protein binding. Pharmaceutical scientists can use comparative pharmacokinetic profiling of this compound alongside N-(3-chloro-4-fluorophenyl)benzenesulfonamide (XLogP3 ≈ 2.9) to isolate the impact of tetramethyl substitution on oral absorption and first-pass metabolism.

Chemical Biology Tool for Target Engagement Studies Requiring Enhanced Cellular Uptake

The compound's elevated lipophilicity (XLogP3 = 4.6) combined with a moderate TPSA of 54.6 Ų places it in a favorable region of the BOILED-Egg model for both gastrointestinal absorption and blood-brain barrier penetration [1]. For target engagement studies in neuronal or hepatic cell lines where intracellular access is rate-limiting, this compound may outperform less lipophilic benzenesulfonamide probes. Its single hydrogen bond donor (sulfonamide NH) can be exploited for affinity tag conjugation or biotinylation without introducing additional polar functionality that would compromise permeability.

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-2,3,5,6-tetramethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.